molecular formula C8H12O3 B14641058 2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- CAS No. 56697-61-1

2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl-

Cat. No.: B14641058
CAS No.: 56697-61-1
M. Wt: 156.18 g/mol
InChI Key: KATYTMMDAWYCCE-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. This compound is notable for its unique structure, which includes two methoxy groups and a methyl group attached to the cyclopentenone ring.

Preparation Methods

The synthesis of 2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- can be achieved through various synthetic routes. One common method involves the acid-catalyzed dehydration of cyclopentanediols. Another approach is the elimination of α-bromo-cyclopentanone using lithium carbonate . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- involves its interaction with molecular targets and pathways within cells. As an electrophile, it can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- can be compared with other cyclopentenones such as:

Properties

CAS No.

56697-61-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

5,5-dimethoxy-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O3/c1-6-4-5-8(10-2,11-3)7(6)9/h4H,5H2,1-3H3

InChI Key

KATYTMMDAWYCCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1=O)(OC)OC

Origin of Product

United States

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